molecular formula C12H23NO2S B8702719 Tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate

Tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate

Cat. No. B8702719
M. Wt: 245.38 g/mol
InChI Key: LCXWJZNGKRHHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO2S and its molecular weight is 245.38 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-5-16-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

LCXWJZNGKRHHLM-UHFFFAOYSA-N

Canonical SMILES

CCSC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 0.20 ml (2.6 mmol) of ethanethiol in 7 ml of DMF was added 0.11 g (2.7 mmol) of sodium hydride. The mixture was stirred at 0° C. for 30 min, then 0.50 g, (1.7 mmol) of the title compound from Step A was added. The solution was allowed to stir for 2 h and then quenched with 50 mL of a saturated aqueous sodium bicarbonate solution. The layers were separated and the aqueous phase extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo to yield the title compound as a light brown solid that was used without further purification. 1H-NMR (500 MHz, CDCl3) δ 4.00 (s, 2H), 2.90 (m, 2H), 2.82 (m, 1H), 2.58 (q, J=7 Hz, 2H), 1.90 (m, 2H), 1.55 (m, 2H), 1.45 (s, 9H), 1.29 (t, J=5 Hz, 3H).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
1.7 mmol
Type
reactant
Reaction Step Three

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